1-(morpholin-4-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one
Description
Properties
IUPAC Name |
1-morpholin-4-yl-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2S/c23-15(21-7-9-24-10-8-21)11-25-16-19-18-14-5-4-13(20-22(14)16)12-3-1-2-6-17-12/h1-6H,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYRLUDKHMMSTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(morpholin-4-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one typically involves multi-step reactions. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and sustainable methodologies are often applied. Techniques such as microwave-assisted synthesis and mechanochemical methods are preferred due to their efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(morpholin-4-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the morpholine and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents or nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
1-(morpholin-4-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anti-tumor, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(morpholin-4-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interfere with cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Impact :
- Electronic Properties: Thieno[3,2-d]pyrimidine cores exhibit distinct electron distribution compared to triazolopyridazine, affecting binding interactions.
- Steric Effects: Cyclopentanol in the pyrrolo-triazolo-pyrazine derivative introduces conformational rigidity .
Substituent Variations
Amine Group Modifications
Key Observations :
- Bioactivity: Chlorophenylamino groups (as in the pyrrolo-pyridine derivative) enhance receptor binding in kinase inhibitors .
Aromatic Substituent Variations
Impact :
- Pyridinyl vs. Ethylphenyl: Pyridinyl’s electron-withdrawing nature may reduce electron density on the core, affecting π-π stacking in biological targets.
Pharmacological and Physicochemical Properties
Notes:
- The target compound’s morpholine and pyridinyl groups balance polarity and aromatic interactions, making it a candidate for central nervous system (CNS) targets due to moderate logP .
- Pyrrolidine analogs (e.g., G856-6469) with higher logP may exhibit better tissue penetration but risk off-target effects .
Biological Activity
The compound 1-(morpholin-4-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one represents a novel chemical entity with potential therapeutic applications. This article explores its biological activity, including anticancer properties, enzyme inhibition, and other pharmacological effects.
Chemical Structure and Properties
The molecular structure of the compound can be broken down as follows:
- Morpholine moiety : Contributes to solubility and biological activity.
- Triazole and pyridazine rings : Known for their roles in various biological activities, including anticancer effects.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Research has indicated that derivatives of triazoles and pyridazines exhibit significant anticancer properties. For instance, related compounds have shown promising results against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 0.83 ± 0.07 |
| MCF-7 | 0.15 ± 0.08 |
| HeLa | 2.85 ± 0.74 |
These values suggest that the compound may inhibit cancer cell proliferation effectively, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines .
Enzyme Inhibition
The compound is also believed to act as an inhibitor of certain kinases, which are critical in cancer progression. For example, it has been noted that similar triazole derivatives can inhibit c-Met kinase at nanomolar levels (IC50 = 48 nM), indicating a potential mechanism for its anticancer effects .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of cell proliferation : By targeting specific kinases involved in cell cycle regulation.
- Induction of apoptosis : Evidence suggests that compounds with similar structures can trigger programmed cell death in cancer cells through various pathways .
Case Studies
Several studies have explored the effects of related compounds on different biological systems:
- Study on Triazole Derivatives : A study demonstrated that triazole-based compounds exhibited significant antibacterial and antifungal activities alongside their anticancer properties .
- In Vivo Studies : Animal models have shown that morpholine-containing compounds can reduce tumor growth significantly when administered in therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
